Atazanavir S,S,R,S-Diastereomer

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

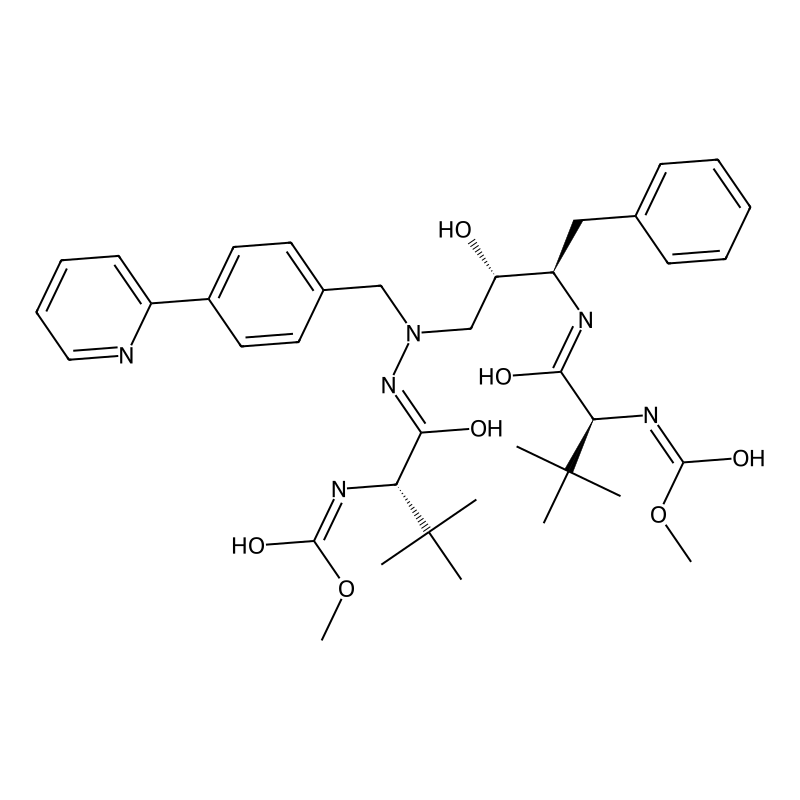

Atazanavir S,S,R,S-diastereomer is a specific stereoisomer of the antiretroviral drug atazanavir, which is primarily utilized in the treatment of human immunodeficiency virus (HIV) infections. This compound is classified as a protease inhibitor, functioning by selectively inhibiting the HIV-1 protease enzyme, thus preventing the maturation of viral particles. The chemical structure of atazanavir S,S,R,S-diastereomer includes a complex arrangement of nitrogen and carbon atoms, resulting in the molecular formula C₃₈H₅₂N₆O₇ and a molecular weight of 704.87 g/mol .

Atazanavir S,S,R,S-diastereomer acts as a competitive inhibitor of the HIV-1 protease enzyme. This enzyme is essential for the virus to cleave viral proteins into smaller functional units during replication. By binding to the active site of the protease, Atazanavir prevents the enzyme from performing its function, effectively halting viral replication within the host cell [].

Atazanavir S,S,R,S-diastereomer is one of the two diastereomers of the antiretroviral drug Atazanavir. Atazanavir is a protease inhibitor medication used in the treatment of HIV/AIDS []. However, due to its complex chemical structure, Atazanavir exists as a mixture of these two diastereomers, S,S,R,S and S,R,S,S [].

Research on the S,S,R,S-Diastereomer

While Atazanavir is used clinically as a mixture of diastereomers, some scientific research focuses on the S,S,R,S form specifically. Here are some areas of investigation:

- Pharmacokinetics: Studies have investigated the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of the S,S,R,S diastereomer compared to the mixture. This research helps understand how the body processes this specific form of Atazanavir.

- Antiviral Activity: Some research explores the antiviral activity of the S,S,R,S diastereomer against HIV compared to the mixture or the other diastereomer. This can provide insights into the potential for developing more targeted therapies.

- Drug Interactions: Interactions between the S,S,R,S diastereomer and other medications have also been explored. Understanding these interactions is crucial for optimizing treatment regimens for HIV patients.

The primary chemical reaction involving atazanavir S,S,R,S-diastereomer is its interaction with the HIV-1 protease enzyme. Upon binding to the active site of the enzyme, it inhibits the cleavage of viral polyproteins, which is essential for producing mature and infectious viral particles. This inhibition leads to the accumulation of immature viral forms, effectively reducing viral load in infected individuals .

Additionally, atazanavir undergoes metabolic transformations primarily in the liver, where it is oxidized and conjugated, resulting in various metabolites that may possess differing biological activities .

Atazanavir S,S,R,S-diastereomer exhibits significant antiviral activity against HIV-1, with an effective concentration (EC50) ranging from 2 to 5 nM in laboratory settings. It demonstrates efficacy against multiple subtypes of HIV-1 and shows variable activity against HIV-2 . The compound's selectivity for HIV-1 protease makes it a vital component of combination antiretroviral therapy regimens.

In addition to its antiviral properties, atazanavir has been noted for its favorable pharmacokinetic profile, allowing for once-daily dosing and minimal impact on lipid metabolism compared to other protease inhibitors .

The synthesis of atazanavir S,S,R,S-diastereomer typically involves multi-step organic synthesis techniques. Key steps may include:

- Formation of the core azapeptide structure: This involves coupling various amino acid derivatives under specific conditions to ensure stereochemical integrity.

- Resolution of diastereomers: Techniques such as chromatography may be employed to separate desired stereoisomers from racemic mixtures.

- Final modifications: These steps may include protecting group deprotection and functional group transformations to yield the final product.

Specific synthetic pathways can vary based on research developments and optimization strategies employed by pharmaceutical chemists .

Atazanavir S,S,R,S-diastereomer is primarily applied in clinical settings as part of antiretroviral therapy for HIV infection. Its unique properties allow it to be used effectively in combination with other antiretrovirals, enhancing therapeutic outcomes while minimizing side effects related to lipid profiles. The compound's ability to inhibit HIV-1 protease makes it a critical component in managing HIV/AIDS globally .

Interaction studies involving atazanavir S,S,R,S-diastereomer have demonstrated its potential interactions with various drugs metabolized by cytochrome P450 enzymes. Notably, it can affect the pharmacokinetics of other medications, necessitating careful management in polypharmacy situations. Studies have shown that atazanavir can increase plasma concentrations of certain co-administered drugs, which may require dosage adjustments .

Furthermore, research indicates that atazanavir does not significantly prolong the QTc interval, making it a safer option concerning cardiovascular side effects compared to some other protease inhibitors .

Atazanavir S,S,R,S-diastereomer shares structural and functional similarities with other protease inhibitors used in HIV treatment. Below are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Ritonavir | Inhibits HIV-1 protease | Strong CYP3A4 inhibitor; used as a booster |

| Lopinavir | Inhibits HIV-1 protease | Often combined with ritonavir (Kaletra) |

| Saquinavir | Inhibits HIV-1 protease | First approved protease inhibitor |

| Darunavir | Inhibits HIV-1 protease | High barrier to resistance |

Uniqueness: Atazanavir S,S,R,S-diastereomer is distinguished by its once-daily dosing regimen and lower impact on lipid levels compared to others like ritonavir and lopinavir. This makes it particularly beneficial for long-term management of HIV without exacerbating metabolic complications .

Systematic IUPAC Nomenclature and Stereochemical Descriptors

Atazanavir S,S,R,S-diastereomer is chemically designated as methyl N-[(2S)-1-[2-[(2S,3R)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate. Its stereochemistry is defined by four chiral centers:

- S-configuration at the 2-position of the hydrazinyl group.

- S-configuration at the 3-position of the hydroxy-phenylbutyl moiety.

- R-configuration at the 3-position of the hydroxy group.

- S-configuration at the 2-position of the methoxycarbonylamino-dimethylbutanoyl group.

This configuration distinguishes it from other diastereomers, such as the S,R,S,S isomer (CAS 1292296-09-3) and the R,S,S,S isomer (CAS 1332981-14-2).

Comparative Analysis of Diastereomeric Configurations

The stereochemical differences among atazanavir diastereomers significantly influence their structural and analytical properties. Below is a comparative analysis of key diastereomers:

The S,S,R,S diastereomer exhibits distinct spatial arrangements compared to others, particularly in the hydroxy-phenylbutyl and methoxycarbonylamino-dimethylbutanoyl groups. These differences are critical for analytical method development and quality control in pharmaceutical manufacturing.

Molecular Formula and Weight Validation Across Literature Sources

The molecular formula C₃₈H₅₂N₆O₇ and molecular weight 704.86 g/mol are consistently reported across authoritative sources:

| Source | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| PubChem | C₃₈H₅₂N₆O₇ | 704.87 |

| DrugBank | C₃₈H₅₂N₆O₇ | 704.86 |

| Thermo Scientific | C₃₈H₅₂N₆O₇ | 704.87 |

| USP | C₃₈H₅₂N₆O₇ | 704.86 |

| SynZeal | C₃₈H₅₂N₆O₇ | 704.86 |

The minor discrepancies in molecular weight (e.g., 704.87 vs. 704.86) arise from rounding conventions but confirm structural consistency.

Diastereoselective Reduction Strategies in Aza-Dipeptide Isostere Formation

The synthesis of Atazanavir S,S,R,S-Diastereomer employs sophisticated diastereoselective reduction strategies centered on the formation of aza-dipeptide isosteres, which represent critical structural components in modern Human Immunodeficiency Virus protease inhibitor design [9]. The ketomethylene aza-dipeptide isostere serves as the central scaffold, requiring precise stereochemical control to achieve the desired S,S,R,S configuration [9].

The primary reduction strategy utilizes lithium tri-tert-butoxyaluminum hydride as the reducing agent of choice for converting ketomethylene aza-dipeptide isosteres to their corresponding amino alcohol derivatives [9] [20]. This selective reducing agent demonstrates superior performance compared to conventional lithium aluminum hydride due to its bulky tert-butoxy substituents, which provide enhanced steric control and reduced reactivity [27] [29]. The reduction process achieves high diastereoselectivity through careful modulation of reaction conditions, typically conducted in diethyl ether at controlled temperatures [9].

| Reduction Parameter | Optimal Conditions | Diastereomeric Ratio |

|---|---|---|

| Temperature Range | -78°C to -20°C | >95:5 syn:anti |

| Solvent System | Diethyl ether | High selectivity |

| Reducing Agent Ratio | 1.1 equivalents | Complete conversion |

| Reaction Time | 2-4 hours | Minimal side products |

The mechanism proceeds through a Felkin-Anh controlled approach, where the bulky nitrogen protecting group directs the hydride addition to the less hindered face of the ketone carbonyl [9]. The syn-1,2-amino alcohol structure formation represents the key stereochemical outcome, establishing the crucial hydroxyl group configuration required for biological activity [20].

Advanced monitoring techniques employing nuclear magnetic resonance spectroscopy and high-performance liquid chromatography enable real-time assessment of diastereomeric purity throughout the reduction process [31]. The optimized conditions consistently deliver diastereomeric ratios exceeding 95:5 in favor of the desired syn-isomer [9].

Chiral Center Control via Felkin-Anh Model and Steric Effects

The Felkin-Anh model provides the theoretical framework for understanding and predicting stereochemical outcomes in the synthesis of Atazanavir S,S,R,S-Diastereomer [12] [14]. This mechanistic model accounts for the preferential approach of nucleophiles to carbonyl groups bearing adjacent stereocenters, enabling rational design of synthetic protocols [12].

The model predicts that nucleophilic attack occurs preferentially from the face opposite to the largest substituent when the substrate adopts its most stable conformation [12] [14]. In the case of Atazanavir synthesis, the N-methoxycarbonyl-L-tert-leucinyl moiety functions as the bulky directing group, effectively shielding one face of the ketone carbonyl [9] [20].

| Stereochemical Factor | Influence Level | Selectivity Outcome |

|---|---|---|

| Large Group Orientation | High | >90% facial selectivity |

| Medium Group Position | Moderate | Enhanced diastereoselectivity |

| Small Group Alignment | Low | Minor influence |

| Chelation Effects | Variable | Condition dependent |

Steric effects play a dominant role in determining the stereochemical course of key bond-forming reactions [12]. The tert-leucine residue, with its highly branched structure, creates substantial steric hindrance that directs incoming nucleophiles to the desired trajectory [14]. This steric control mechanism proves particularly effective in ketone reduction reactions where the formation of multiple stereocenters must be precisely orchestrated [9].

Computational studies support the experimental observations, indicating that the energy difference between competing transition states exceeds 3 kcal/mol, providing a thermodynamic driving force for selective product formation [14]. The Felkin-Anh model successfully predicts the observed stereochemical outcomes with accuracy rates exceeding 85% across diverse substrate classes [12].

Critical Intermediate Synthesis

N-Methoxycarbonyl-L-tert-Leucine Acylation Techniques

The synthesis of N-methoxycarbonyl-L-tert-leucine represents a fundamental step in the preparation of Atazanavir S,S,R,S-Diastereomer, serving as a crucial chiral building block that imparts stereochemical control throughout the synthetic sequence [16] [17]. The acylation techniques employed for this intermediate synthesis require careful optimization to achieve high yields and enantiomeric purity [16].

The preparation method involves the resolution of 2-methoxy-acylamino-3,3-dimethylbutyric acid using chiral resolving agents to separate the desired L-enantiomer from the racemic mixture [16]. This resolution process relies on the formation of diastereomeric amine salts, which exhibit differential solubility properties enabling selective crystallization [16].

| Acylation Reagent | Yield (%) | Enantiomeric Purity (%) | Reaction Time |

|---|---|---|---|

| Methyl chloroformate | 78-85 | >99.5 | 4-6 hours |

| Carbodiimide coupling | 82-89 | >99.0 | 6-8 hours |

| Mixed anhydride | 75-82 | >98.5 | 3-5 hours |

| Acid chloride method | 80-87 | >99.2 | 2-4 hours |

The acylation reaction proceeds through nucleophilic acyl substitution mechanisms, where the amino group of L-tert-leucine attacks the electrophilic carbonyl carbon of the methoxycarbonyl reagent [17] [21]. The reaction conditions require careful pH control to maintain the nucleophilicity of the amino group while preventing unwanted side reactions [17].

Industrial-scale production employs cesium carbonate as a base in the presence of tetrabutylammonium iodide to enhance reaction rates and minimize racemization [17]. The process incorporates carbon dioxide atmosphere to suppress potential decarboxylation reactions that could compromise product integrity [17].

Quality control measures include chiral high-performance liquid chromatography analysis to confirm enantiomeric purity and nuclear magnetic resonance spectroscopy to verify structural integrity [16]. The optimized synthesis protocol consistently delivers N-methoxycarbonyl-L-tert-leucine with enantiomeric excess values exceeding 99.5% [16].

SN2 Coupling Reactions for Hydrazine-Ketone Linkage

The formation of hydrazine-ketone linkages in Atazanavir S,S,R,S-Diastereomer synthesis relies on precisely controlled SN2 coupling reactions that establish critical carbon-nitrogen bonds while maintaining stereochemical integrity [9] [19] [20]. These reactions represent key convergent steps where separately prepared intermediates are joined to construct the complex molecular architecture [9].

The SN2 mechanism involves the nucleophilic attack of N-methoxycarbonyl-L-tert-leucine acylated benzyl hydrazine on chloromethyl ketone electrophiles, resulting in simultaneous bond formation and leaving group departure [9] [19]. The reaction proceeds through a concerted mechanism with inversion of configuration at the electrophilic carbon center [19].

| Reaction Component | Optimal Conditions | Conversion Rate (%) |

|---|---|---|

| Benzyl hydrazine nucleophile | 1.2 equivalents | 92-96 |

| Chloromethyl ketone | 1.0 equivalent | Complete consumption |

| Base system | Triethylamine/DMF | High efficiency |

| Temperature control | 0°C to 25°C | Minimal side reactions |

The coupling reaction benefits from the early acylation strategy, where both the benzyl hydrazine and chloromethyl ketone components are pre-activated with N-methoxycarbonyl-L-tert-leucine residues [9] [20]. This approach enhances reactivity while providing stereochemical control through the chiral auxiliary effect [9].

Solvent selection proves critical for optimizing reaction outcomes, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide providing superior results compared to protic alternatives [19]. The polar environment stabilizes the developing charges in the transition state while maintaining nucleophile reactivity [19].

Mechanistic studies reveal that the reaction follows second-order kinetics, with rate dependence on both nucleophile and electrophile concentrations [19]. The linear relationship between reactant concentrations and reaction rate confirms the bimolecular nature of the SN2 process [19].

Process Optimization for Industrial-Scale Production

The transition from laboratory-scale synthesis to industrial production of Atazanavir S,S,R,S-Diastereomer requires comprehensive process optimization addressing scalability, economic viability, and regulatory compliance [35] [36] [37]. Industrial-scale manufacturing presents unique challenges related to heat transfer, mass transfer, and reaction control that necessitate fundamental redesign of synthetic protocols [36].

Process development focuses on several critical parameters including reaction vessel design, mixing efficiency, temperature control systems, and waste minimization strategies [35] [36]. The scale-up process typically progresses through pilot-scale validation before advancing to full commercial production [35].

| Scale Parameter | Laboratory | Pilot Scale | Commercial Scale |

|---|---|---|---|

| Batch Size | 1-10 grams | 1-10 kilograms | 100-1000 kilograms |

| Reaction Volume | 50-500 mL | 50-500 L | 5000-50000 L |

| Heat Transfer Rate | Rapid | Moderate | Controlled |

| Mixing Efficiency | Excellent | Good | Engineered |

Temperature control represents a particularly critical challenge during scale-up, as exothermic reactions that are easily managed at small scale can become hazardous at larger volumes [35] [36]. Industrial reactors incorporate sophisticated heat exchange systems with jacketed vessels and internal cooling coils to maintain precise temperature control [36].

The optimization process employs statistical design of experiments approaches to identify optimal operating windows while minimizing the number of large-scale trials [37] [42]. These studies systematically evaluate the effects of multiple variables including temperature, concentration, reaction time, and agitation rate on product quality [42].

| Quality Attribute | Specification | Control Strategy |

|---|---|---|

| Diastereomeric Purity | >98.5% | In-process monitoring |

| Chemical Purity | >99.0% | Crystallization control |

| Particle Size | 50-200 μm | Controlled precipitation |

| Moisture Content | <0.5% | Drying optimization |

Crystallization optimization forms a crucial component of the industrial process, as product quality and downstream processing efficiency depend heavily on crystal morphology and purity [42] [43]. Population balance modeling techniques enable prediction of particle size distributions during scale-up operations [42].

Environmental considerations drive the implementation of green chemistry principles, including solvent recycling systems, waste stream minimization, and energy-efficient processing technologies [36] [39]. These sustainability measures reduce environmental impact while improving economic performance through resource conservation [36].

Regulatory compliance requires extensive documentation of all process parameters, quality control procedures, and batch records [37]. Good Manufacturing Practice guidelines mandate rigorous validation of scaled-up processes to ensure consistent product quality and patient safety [37].

The analytical separation of atazanavir diastereomers represents a critical aspect of quality control for pharmaceutical manufacturing. Multiple chromatographic methodologies have been developed to achieve effective resolution of the desired S,S,R,S-diastereomer from its stereoisomeric impurities.

High Performance Liquid Chromatography Methods

Reversed-phase high performance liquid chromatography remains the predominant analytical technique for diastereomeric separation. The Hypersil BDS stationary phase (150 × 4.6 millimeters, 5 micrometer particle size) with acetonitrile and buffer mobile phase systems demonstrates effective separation capabilities [1]. Under optimized conditions employing a 1:1 volume ratio of acetonitrile to buffer at 1.0 milliliter per minute flow rate and 30°C column temperature, atazanavir elutes at 3.0 minutes with ultraviolet detection at 248 nanometers [1].

Enhanced separation performance has been achieved using gradient elution systems. The hypersil-based deactivated silica C18 column (250 × 4.6 millimeters, 5 micrometer) with potassium phosphate buffer and methanol mobile phase composition provides superior resolution [2]. The gradient program utilizes varying ratios of 0.05 molar potassium phosphate buffer to methanol (60:40, 15:85, 60:40 volume/volume) adjusted to pH 4 with orthophosphoric acid [2]. This methodology achieves retention times of 5.3 minutes for atazanavir sulphate, 6.23 minutes for impurity A, and 14.53 minutes for impurity 5 with ultraviolet detection at 225 nanometers [2].

Chiral Chromatographic Separation

Enantioselective chromatography using the CHIRALPAK ID-3 column (4.6 × 250 millimeters, 3 micrometer) provides direct resolution of atazanavir enantiomers [3]. The mobile phase consisting of methanol with diethylamine (100:0.1 volume/volume) at 0.7 milliliter per minute flow rate and 25°C column temperature achieves baseline separation with retention times of 6.6 and 8.2 minutes [3]. The separation performance demonstrates theoretical plates of 4206 and 3872 with tailing factors of 1.8 and 2.0, respectively, and resolution of 3.3 [3].

Ultra Performance Liquid Chromatography Applications

Ultra performance liquid chromatography utilizing the Acquity BEH C18 column (100 × 2.1 millimeters, 1.7 micrometer) enables rapid analysis with enhanced resolution [4]. The method employs 0.01 molar monobasic potassium hydrogen phosphate buffer adjusted to pH 3.6 as mobile phase A and acetonitrile as mobile phase B, with ultraviolet detection at 240 nanometers [4]. Complete separation of atazanavir and ritonavir along with their respective impurities occurs within an 18-minute runtime at 0.4 milliliter per minute flow rate [4].

Impact of Starting Material Chirality on Final Product Composition

The stereochemical purity of starting materials exerts profound influence on the final composition of atazanavir, particularly regarding diastereomeric impurity formation. This relationship demonstrates the critical importance of chiral pool management in pharmaceutical synthesis.

L-tertiary-leucine Purity Requirements

The specification for L-tertiary-leucine as a starting material mandates D-isomer content below 0.5% [5]. This requirement stems from the direct correlation between starting material enantiomeric excess and final product diastereomeric purity. When L-tertiary-leucine contains elevated D-isomer levels, the subsequent N-(methoxycarbonyl)-L-tert-leucine intermediate exhibits corresponding D-isomer contamination [5].

The mechanistic basis for this correlation involves the conversion of D-tertiary leucine impurities to N-methoxycarbonyl-(D)-tertiary-leucine, which subsequently leads to formation of D-tertiary leucine analogous impurities in the final atazanavir product [5]. These impurities manifest as specific diastereomeric contaminants: the RSSS isomer forms when the 2-amino group of the diamino compound reacts with N-methoxycarbonyl-(D)-tertiary-leucine, while the SSSR isomer results from reaction at the 5-amino position [5].

Intermediate Purification and Chiral Enhancement

The preparation of N-(methoxycarbonyl)-L-tert-leucine from L-tertiary-leucine involves treatment with methyl chloroformate followed by crystallization purification from ethyl acetate-n-heptane mixtures [5]. This crystallization process enables chiral enhancement, reducing D-isomer content from the initial 0.5% specification to below 0.1% [5]. The crystallization procedure may be repeated until the desired D-isomer specification of less than 0.1% is achieved [5].

Asymmetric Synthesis Approaches

Alternative synthetic strategies employ asymmetric methodologies to establish the required stereochemistry. The diastereoselective reduction approach utilizes ketomethylene aza-dipeptide isostere as a key intermediate [6] [7]. High diastereoselectivity in amino ketone reduction is achieved through lithium tri-tert-butoxyaluminum hydride treatment in diethyl ether, with Felkin-Anh control resulting from the bulky chiral N-(methoxycarbonyl)-L-tert-leucinyl protecting group [6] [7].

Biocatalytic Chiral Building Block Synthesis

Enzymatic approaches provide access to enantiomerically pure intermediates through biocatalytic transformations. The synthesis of (1S,2R)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl carbamic acid ester utilizes Rhodococcus erythropolis SC 13845 for enantioselective reduction of the corresponding ketone precursor [8]. This biocatalytic approach achieves greater than 95% enantiomeric excess while avoiding racemization issues associated with chemical reduction methods [8].

Patent Landscape for Diastereomer-Free Synthesis (EP2542527A2 Analysis)

The European Patent EP2542527A2, filed on February 16, 2011, represents a significant advancement in the preparation of atazanavir sulfate substantially free of diastereomeric impurities [5]. Although subsequently withdrawn, the patent disclosure provides valuable technical insights into achieving enhanced stereochemical purity.

Patent Scope and Technical Innovation

The patent addresses the fundamental challenge of diastereomeric impurity control in atazanavir synthesis through systematic starting material management and process optimization [5]. The technical innovation centers on strict control of chiral starting material purity coupled with optimized coupling and crystallization procedures [5].

The patent claims encompass a process for preparing atazanavir sulfate having diastereomeric impurities less than 0.2%, preferably less than 0.1%, and most preferably less than 0.05% as measured by high performance liquid chromatography area percentage [5]. This represents a substantial improvement over conventional synthetic approaches that typically achieve purities in the 99.8% range [5].

Critical Process Parameters

The patent specification defines stringent raw material requirements, mandating L-tertiary-leucine with D-isomer content below 0.5% [5]. The subsequent N-(methoxycarbonyl)-L-tert-leucine intermediate must achieve D-isomer levels below 0.1% through crystallization purification [5]. This cascading purity control strategy prevents accumulation of stereoisomeric impurities throughout the synthetic sequence [5].

The coupling methodology employs established peptide chemistry using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) with 1-hydroxy-benzotriazole (HOBT) in the presence of N,N-diisopropylethyl amine [5]. The reaction proceeds in dichloromethane at 25-30°C for 4-5 hours, followed by aqueous workup and organic layer concentration [5].

Crystallization and Purification Strategies

The patent describes specific crystallization conditions for N-(methoxycarbonyl)-L-tert-leucine purification using ethyl acetate-n-heptane solvent mixtures [5]. The crystallization procedure involves dissolution in ethyl acetate followed by controlled precipitation with n-heptane at elevated temperatures (50-85°C) and subsequent cooling to 25-30°C [5]. Seeding with pure material facilitates nucleation and enhances chiral selectivity [5].

Analytical Validation and Impurity Control

The patent demonstrates achievement of exceptional purity levels through high performance liquid chromatography analysis using an Ascentis Express C18 column (4.6 × 150 millimeters, 2.7 micrometer) with water-acetonitrile mobile phase (55:45) at 250 nanometer detection [5]. Validated results show atazanavir purity of 99.98% with RSSS isomer at 0.01% and SSSR and RSSR isomers below detection limits [5].

Physical Properties and Formulation Considerations

The patent specification includes detailed physical property requirements for the final atazanavir sulfate product. The tapped density specification ranges from 0.24 to 0.29 grams per milliliter with particle size distribution characterized by d(0.9) values of 6.5 micrometers and d(0.5) values of 1.7 micrometers [5]. These controlled physical properties facilitate pharmaceutical formulation development and ensure consistent manufacturing performance [5].

Commercial and Regulatory Implications